molecular formula C4H5N5S B12924305 3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole CAS No. 13728-27-3

3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole

Cat. No.: B12924305
CAS No.: 13728-27-3
M. Wt: 155.18 g/mol
InChI Key: CSPQAFCNTBGPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole is a heterocyclic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with methylthiolating agents under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit enzymes like PARP-1 and EGFR, leading to the disruption of DNA repair and cell signaling pathways, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Diamino-1H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole
  • 3,7-Diamino-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole
  • 3,6,7-Triamino-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole

Uniqueness

Compared to these similar compounds, 3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

CAS No.

13728-27-3

Molecular Formula

C4H5N5S

Molecular Weight

155.18 g/mol

IUPAC Name

3-methylsulfanyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

InChI

InChI=1S/C4H5N5S/c1-10-4-8-7-3-5-2-6-9(3)4/h2H,1H3,(H,5,6,7)

InChI Key

CSPQAFCNTBGPAI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C2N1NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.